N-(2,2-dimethoxyethyl)-N'-(3-fluoro-4-methylphenyl)ethanediamide
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Description
N-(2,2-dimethoxyethyl)-N'-(3-fluoro-4-methylphenyl)ethanediamide is a useful research compound. Its molecular formula is C13H17FN2O4 and its molecular weight is 284.287. The purity is usually 95%.
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Scientific Research Applications
Neurochemical Pharmacology:
- A study focused on the neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines, which are associated with abuse and toxicity. Although not directly studying N-(2,2-dimethoxyethyl)-N'-(3-fluoro-4-methylphenyl)ethanediamide, this research contributes to understanding the pharmacological profile and mechanisms of action of similar complex compounds. The substituted phenethylamines in the study demonstrated biochemical pharmacology consistent with hallucinogenic activity, offering insights into their interaction with neurotransmitter receptors and transporters (Eshleman et al., 2018).
Analytical Chemistry:
- Investigations into the analysis and detection of herbicides like dimethenamid and flufenacet, and their degradates, can provide a methodological framework for analyzing complex organic compounds, including this compound. The research in this area focuses on methods for isolating and detecting these substances in natural water, using advanced techniques like solid-phase extraction, gas chromatography-mass spectrometry, and high-performance liquid chromatography (Zimmerman et al., 2002).
Chemical Synthesis and Reactions:
- Research on regioselective reactions of compounds structurally related to this compound, such as N1-alkyl-N2-(4-nitrophenyl)ethanediamide, with acetylenic esters. These studies are critical for understanding the chemical behavior, synthesis, and potential applications of complex organic compounds in various fields, including materials science and pharmaceuticals (Yavari et al., 2005).
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-N'-(3-fluoro-4-methylphenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O4/c1-8-4-5-9(6-10(8)14)16-13(18)12(17)15-7-11(19-2)20-3/h4-6,11H,7H2,1-3H3,(H,15,17)(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPZECHRBUPVOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(OC)OC)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.